1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a 4-fluoro group and a 2-(trifluoromethylthio) group on the phenyl ring. The trifluoromethylthio (-SCF₃) moiety is a strong electron-withdrawing group, while the fluorine atom at the para position further modulates electronic properties.
Properties
Molecular Formula |
C10H8F4OS |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-[4-fluoro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F4OS/c1-2-8(15)7-4-3-6(11)5-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
OSTHSSKSJOQTAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-fluoro-2-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural and Electronic Differences
a. 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one (C₁₂H₁₃F₃OS, M = 262.29 g/mol)
- Structural Variance : The ethyl group at the 3-position replaces the 4-fluoro group in the target compound.
- Electronic Effects : The -SCF₃ group retains strong electron-withdrawing properties, but the ethyl group introduces steric bulk and weak electron-donating effects, reducing overall ring deactivation compared to the target compound’s 4-fluoro substituent.
- Physicochemical Impact : The absence of fluorine lowers polarity and molecular weight (262.29 vs. ~280 g/mol estimated for the target compound) .
b. Halogenated Derivatives (e.g., 1-(4-Chlorophenyl)propan-1-one, 1-(4-Bromophenyl)propan-1-one)
- Reactivity in Coupling Reactions : Halogenated analogs like 1-(4-chlorophenyl)propan-1-one exhibit moderate yields (60–70%) in C–O coupling reactions with N-hydroxyphthalimide. The target compound’s -SCF₃ group may hinder coupling at the α-position due to increased steric and electronic deactivation .
- Electronic Comparison: -Cl and -Br are weaker electron-withdrawing groups than -SCF₃, leading to less pronounced ring deactivation .
c. 1-(4-(Trifluoromethyl)phenyl)propan-1-one
a. Reaction Yields and Selectivity
b. Solubility and Stability
- The -SCF₃ and -F groups in the target compound increase hydrophobicity, reducing aqueous solubility compared to hydroxylated analogs (e.g., 1-(4-hydroxyphenyl)propan-1-one). This property may limit applications in aqueous-phase reactions but enhance membrane permeability in bioactive contexts .
Biological Activity
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)propan-1-one, with a molecular formula of C10H8F4OS and a molecular weight of 252.23 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1804159-27-0
- Molecular Formula : C10H8F4OS
- Molecular Weight : 252.23 g/mol
Pharmacological Activity
Research has indicated that this compound exhibits several pharmacological activities:
1. Antidepressant Activity
A study highlighted its potential as an antidepressant through its interaction with serotonin receptors. The compound has been identified as a ligand for the 5-HT1A and 5-HT7 receptors, which are critical targets in the treatment of depression. It demonstrated weak inhibitory potency for phosphodiesterases PDE4B and PDE10A, suggesting a multifaceted mechanism of action that could enhance serotonin signaling pathways .
2. Anxiolytic Effects
In animal models, specifically the forced swim test (FST), the compound exhibited significant anxiolytic effects comparable to established anxiolytics like diazepam. This suggests that it may influence anxiety-related pathways in addition to its antidepressant properties .
3. Enzyme Interaction
The compound's structure allows it to interact with various enzymes and receptors, potentially influencing metabolic pathways. Its trifluoromethylthio group is particularly notable for enhancing lipophilicity, which can affect bioavailability and receptor binding affinity.
The mechanism of action for this compound involves:
- Serotonin Receptor Modulation : By acting as a ligand for serotonin receptors, it can modulate neurotransmitter levels in the brain.
- Phosphodiesterase Inhibition : The weak inhibition of PDEs may contribute to increased cyclic AMP levels, further enhancing serotonergic signaling pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
